o-Acetotoluidide

Catalog No.
S598121
CAS No.
120-66-1
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Acetotoluidide

CAS Number

120-66-1

Product Name

o-Acetotoluidide

IUPAC Name

N-(2-methylphenyl)acetamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

BPEXTIMJLDWDTL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C

solubility

Insoluble (NTP, 1992)
SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER
SOL IN BENZENE, GLACIAL ACETIC ACID
INSOL IN HOT WATER

Synonyms

N-(2-Methylphenyl)acetamide; o-Acetotoluidide; 2’-Methylacetanilide; N-(o-Methylphenyl)acetamide; N-Acetyl-2-toluidine; N-Acetyl-o-toluidine; N-o-Tolylacetamide; NSC 3365; o-Acetamidotoluene;

Canonical SMILES

CC1=CC=CC=C1NC(=O)C

Synthesis and Characterization:

o-Acetotoluidide, also known as 2-methylacetanilide and N-acetyl-o-toluidine, is an organic compound with the chemical formula C9H11NO. It is a white crystalline solid with a melting point of 110 °C and a boiling point of 313 °C.

The synthesis of o-acetotoluidide can be achieved through various methods, including the acetylation of o-toluidine with acetic acid or acetic anhydride. The characterization of the synthesized compound can be performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that o-acetotoluidide may have potential applications in various scientific fields, including:

  • Organic synthesis: o-Acetotoluidide can serve as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and dyes [].
  • Crystal engineering: The crystal structure of o-acetotoluidide has been studied for its potential applications in crystal engineering, which involves the design and creation of new materials with specific properties.
  • Biological studies: Some studies have investigated the potential biological activities of o-acetotoluidide, although further research is needed to fully understand its effects.

O-Acetotoluidide, with the chemical formula C₉H₁₁NO and CAS Number 120-66-1, is an organic compound classified as an amide. It is derived from the acetylation of toluidine, which involves the reaction of toluidine with acetic anhydride or acetic acid. This compound appears as a white to pale yellow crystalline solid and is known for its distinctive aromatic properties. O-Acetotoluidide is part of a broader class of compounds known as acetotoluidides, which include different isomers based on the position of the acetyl group on the toluidine structure.

Typical of amides. Key reactions include:

  • Hydrolysis: O-Acetotoluidide can be hydrolyzed to form toluidine and acetic acid in the presence of water and an acid or base catalyst.
  • Oxidation: The compound can undergo oxidation, leading to the formation of quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Reactions with Azo Compounds: O-Acetotoluidide can react with azo and diazo compounds, potentially generating toxic gases .

These reactions highlight its reactivity and potential applications in organic synthesis.

Research indicates that o-acetotoluidide exhibits notable biological activity. Studies have shown that its isomers, including o-acetotoluidide, possess inhibitory effects on certain biological processes. For instance, experiments have demonstrated that analogs of o-acetotoluidide can inhibit specific enzymes at elevated concentrations . The compound's derivatives may also show antimicrobial properties, although further research is necessary to fully elucidate its pharmacological potential.

The synthesis of o-acetotoluidide primarily involves:

  • Acetylation of Toluidine: This is achieved by reacting toluidine with acetic anhydride or acetic acid under controlled conditions. The general reaction can be represented as follows:
    Toluidine+Acetic Anhydrideo Acetotoluidide+Acetic Acid\text{Toluidine}+\text{Acetic Anhydride}\rightarrow \text{o Acetotoluidide}+\text{Acetic Acid}
  • Purification: Following synthesis, o-acetotoluidide is typically purified through recrystallization from suitable solvents to obtain a high-purity product.

O-Acetotoluidide has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the production of dyes and pharmaceuticals due to its reactive amide functional group.
  • Research: Its derivatives are often studied for their biological activities, including potential antimicrobial and anti-inflammatory effects.
  • Analytical Chemistry: O-Acetotoluidide can be used in various analytical techniques for the determination of related compounds in complex mixtures.

Interaction studies involving o-acetotoluidide focus on its reactivity with various organic compounds. Notably, it has been observed to interact with azo compounds, resulting in the release of toxic gases under certain conditions. Such interactions necessitate careful handling and assessment in laboratory settings to ensure safety .

O-Acetotoluidide shares structural similarities with other acetotoluidides and related compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
m-AcetotoluidideIsomerDifferent position of acetyl group; varied biological activity .
p-AcetotoluidideIsomerExhibits distinct chemical reactivity compared to ortho and meta forms .
AcetanilideAnalogLacks the methyl group on the aromatic ring; used extensively as a pain reliever .
2-Aminobenzoic AcidRelated CompoundContains an amino group instead of an acetyl group; used in dye synthesis .

Each compound presents unique characteristics that influence their applications and biological activities. O-Acetotoluidide's specific structure allows it to participate in distinct

o-Acetotoluidide, systematically named N-(2-methylphenyl)acetamide, represents a key acetylated derivative of o-toluidine with the molecular formula C₉H₁₁NO. The compound is identified by CAS number 120-66-1 and carries multiple synonymous names including o-Acetotoluide, Acetyl-o-toluidine, and o-Methylacetanilide. Its molecular weight is precisely 149.19 g/mol, and the structure consists of a benzene ring substituted with a methyl group in the ortho position relative to an acetamide functional group.

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-(2-methylphenyl)acetamide, reflecting its structural composition where an acetyl group is attached to the amino function of 2-methylaniline. The InChI key BPEXTIMJLDWDTL-UHFFFAOYSA-N provides a unique chemical identifier for database searches and computational chemistry applications. This structural arrangement creates a compound with distinctive physical and chemical properties that determine its industrial utility and biological activity.

The molecular structure features a planar aromatic system with the acetamide group capable of participating in hydrogen bonding interactions. The methyl substituent in the ortho position introduces steric effects that influence the compound's reactivity patterns and physical properties compared to its para-isomer and unsubstituted analogs. This structural configuration is fundamental to understanding the compound's behavior in various chemical environments and biological systems.

Physical Description

O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992)

Color/Form

CRYSTALS
COLORLESS

XLogP3

0.9

Boiling Point

565 °F at 760 mm Hg (NTP, 1992)
296.0 °C
296 °C

Density

1.168 (NTP, 1992)
1.168 @ 15 °C

LogP

0.85 (LogP)

Appearance

Powder

Melting Point

230 °F (NTP, 1992)
110.0 °C
110 °C

UNII

425I3L2A81

GHS Hazard Statements

Aggregated GHS information provided by 535 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-66-1

Associated Chemicals

3-Methylacetanilide;537-92-8
4-Methylacetanilide;103-89-9

Wikipedia

O-acetotoluide

Methods of Manufacturing

REACTION OF GLACIAL ACETIC ACID WITH O-TOLUIDINE

General Manufacturing Information

Acetamide, N-(2-methylphenyl)-: ACTIVE

Interactions

O-ACETOTOLUIDIDE WAS, AMONG ISOMERS, THAT PREVENTED DEATH OF RATS DUE TO TOXICITY OF 300 PPM OF N-2-FLUORENYLACETAMIDE.

Dates

Last modified: 08-15-2023

Chemical synthesis and properties of 7 alpha-hydroxyriboflavin

K Matsui, S Kasai
PMID: 9211330   DOI: 10.1016/s0076-6879(97)80126-7

Abstract




Purification and characterization of aryl acylamidase from Nocardia globerula

H Yoshioka, T Nagasawa, H Yamada
PMID: 2065673   DOI: 10.1111/j.1432-1033.1991.tb16086.x

Abstract

Aryl acylamidase was purified from an extract of N-acetyl-o-toluidine-induced cells of Nocardia globerula IFO 13510 in ten steps. The purified enzyme appeared to be homogeneous from analysis by polyacrylamide gel electrophoresis. The enzyme has a molecular mass of approximately 126 kDa and consists of two subunits which are identical in molecular mass. The purified enzyme catalyzed the hydrolysis of N-acetyl-o-toluidine to o-toluidine and acetic acid at a rate of 47.7 mumol.min-1.mg-1 at 35 degrees C. It also catalyzed the hydrolysis of various anilide derivatives and esters, as well as the transfer of an acetyl group to aniline as an acetyl acceptor. The purified enzyme was sensitive to thiol reagents such as HgCl2 and p-chloromercuribenzoate. The amino-terminal sequence (28 amino acid residues) of the enzyme was determined. Based on the substrate specificity of this enzyme, the pathway intermediates involved in the conversion of n-acetyl-o-toluidine to 4'-hydroxy-N-acetyl-o-toluidine are discussed.


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